(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol
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Overview
Description
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol: is a chiral compound with significant importance in medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s unique stereochemistry, with both the 3R and 4R configurations, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using chiral rhodium catalysis. The process may include steps such as benzyl introduction, reduction by sodium borohydride, and purification using L-ditoluoyltartaric acid .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient processes. These methods aim to maximize yield and purity while minimizing costs. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted piperidines .
Scientific Research Applications
Chemistry: In chemistry, (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between chiral molecules and biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological disorders .
Industry: Industrially, the compound is used in the production of fine chemicals and as a precursor for other valuable compounds. Its role in the synthesis of high-value products makes it an important chemical in the pharmaceutical and chemical industries .
Mechanism of Action
The mechanism of action of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(3R,4R)-4-Hydroxymethyl-pyrrolidin-3-ol: Another chiral compound with similar structural features but different functional groups.
(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol: A stereoisomer with different biological and chemical properties.
Uniqueness: (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. Its distinct properties make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-amino-1-benzylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGELBQIPNBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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